molecular formula C12H14ClN3O B3037327 7-chloro-N-(3-methoxypropyl)-4-quinazolinamine CAS No. 477862-02-5

7-chloro-N-(3-methoxypropyl)-4-quinazolinamine

Cat. No.: B3037327
CAS No.: 477862-02-5
M. Wt: 251.71 g/mol
InChI Key: ZNBMHSWBOASKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(3-methoxypropyl)-4-quinazolinamine is a chemical compound that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has a molecular formula of C12H14ClN3O and is characterized by the presence of a chloro group at the 7th position and a methoxypropyl group at the N-position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-methoxypropyl)-4-quinazolinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-4-quinazolinone and 3-methoxypropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-methoxypropyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

7-chloro-N-(3-methoxypropyl)-4-quinazolinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-methoxypropyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-quinazolinamine: Lacks the methoxypropyl group.

    N-(3-methoxypropyl)-4-quinazolinamine: Lacks the chloro group.

    7-chloro-N-(2-methoxyethyl)-4-quinazolinamine: Has a different alkyl group.

Uniqueness

7-chloro-N-(3-methoxypropyl)-4-quinazolinamine is unique due to the presence of both the chloro group and the methoxypropyl group, which may confer distinct chemical and biological properties compared to similar compounds. This combination of functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-N-(3-methoxypropyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-17-6-2-5-14-12-10-4-3-9(13)7-11(10)15-8-16-12/h3-4,7-8H,2,5-6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBMHSWBOASKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=NC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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